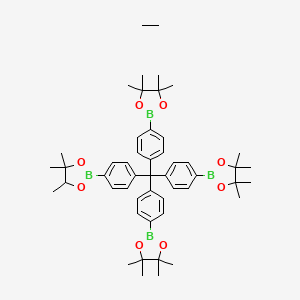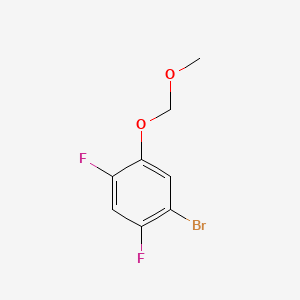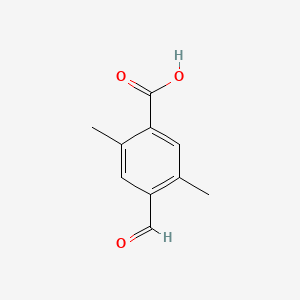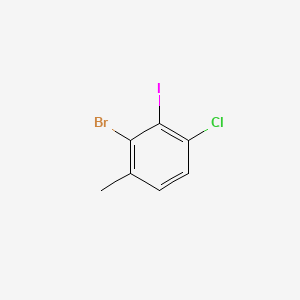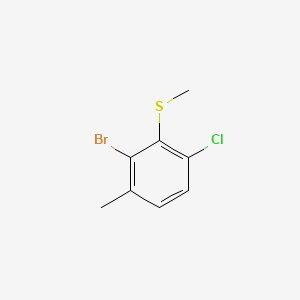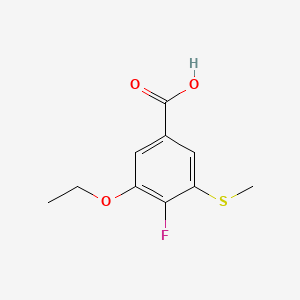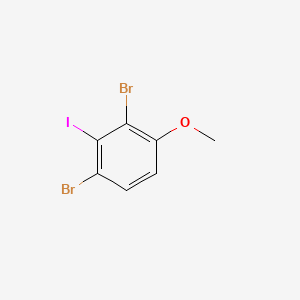
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, also known as BDP-Dioxolane, is an organobromine compound used for a variety of applications. It is a highly versatile chemical that has been used for various applications in the scientific research field, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of polymers. BDP-Dioxolane is also used in the laboratory for various experiments due to its unique properties.
作用机制
The mechanism of action of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is not yet fully understood. However, it is believed that the compound acts as an electron-rich species, which can react with electron-deficient species to form new compounds. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are not yet fully understood. However, due to its electron-rich nature, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may interact with certain enzymes and proteins in the body. Additionally, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may act as a Lewis acid and catalyze certain biochemical reactions.
实验室实验的优点和局限性
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has several advantages for laboratory experiments. It is a versatile chemical that can be used in a variety of experiments, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
However, there are also some limitations to using 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee in laboratory experiments. It is a highly reactive compound, which can be hazardous if not handled properly. Additionally, it is a toxic compound and should be handled with care.
未来方向
The future directions for 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are vast. It can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be used to create new materials, such as polyurethanes and polyesters. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee. Finally, further research is needed to develop safer and more efficient methods for synthesizing 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee.
合成方法
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be synthesized from bromine, 2,6-dichlorophenol, and 1,3-dioxolane. The synthesis involves the reaction of bromine and 2,6-dichlorophenol in aqueous solution, followed by the addition of 1,3-dioxolane. The reaction is exothermic and produces 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee as the product.
科学研究应用
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is a versatile chemical that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has been used in the synthesis of new materials, such as polyurethanes and polyesters.
属性
IUPAC Name |
2-(3-bromo-2,6-dichlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGYHWTSMPGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


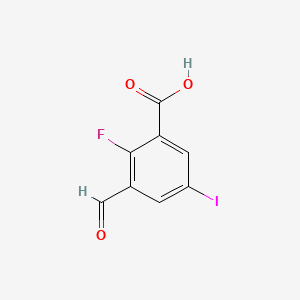
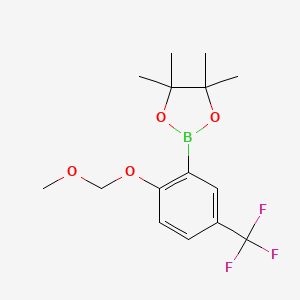

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
